Cas no 881439-05-0 (N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide)

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide is a specialized organic compound featuring a quinoxaline core linked to a substituted phenoxyphenyl moiety via a carboxamide bridge. Its molecular structure combines electron-rich aromatic systems with a chloro substituent, enhancing its potential for applications in medicinal chemistry and material science. The compound's rigid, planar framework may contribute to strong intermolecular interactions, making it a candidate for use in small-molecule inhibitors or optoelectronic materials. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial purposes. The presence of both electron-withdrawing and electron-donating groups offers balanced electronic properties, suggesting utility in pharmaceutical intermediates or agrochemical development.
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide structure
881439-05-0 structure
Product name:N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
CAS No:881439-05-0
MF:C21H14ClN3O2
MW:375.807763576508
CID:5448819

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
    • Inchi: 1S/C21H14ClN3O2/c22-15-7-9-20(27-16-4-2-1-3-5-16)19(13-15)25-21(26)14-6-8-17-18(12-14)24-11-10-23-17/h1-13H,(H,25,26)
    • InChI Key: LRMVHENXMOQTHO-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C(NC3=CC(Cl)=CC=C3OC3=CC=CC=C3)=O)=CC=2)N=CC=1

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3055-0802-25mg
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
25mg
$109.0 2023-04-28
Life Chemicals
F3055-0802-5μmol
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F3055-0802-1mg
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F3055-0802-2μmol
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F3055-0802-3mg
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F3055-0802-20μmol
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
20μl
$79.0 2023-04-28
Life Chemicals
F3055-0802-2mg
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3055-0802-15mg
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F3055-0802-30mg
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
30mg
$119.0 2023-04-28
Life Chemicals
F3055-0802-4mg
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
881439-05-0 90%+
4mg
$66.0 2023-04-28

Additional information on N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide

N-(5-Chloro-2-Phenoxyphenyl)Quinoxaline-6-Carboxamide: A Comprehensive Overview

The compound with CAS No. 881439-05-0, known as N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of quinoxaline derivatives, which are well-known for their diverse biological activities and structural versatility. The quinoxaline core of this molecule serves as a scaffold for various functional groups, enabling it to exhibit a wide range of properties that make it a valuable candidate for drug discovery and advanced material applications.

Recent studies have highlighted the potential of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide in the development of novel therapeutic agents. Researchers have focused on its ability to modulate key cellular pathways, particularly those involved in inflammation, oxidative stress, and cancer progression. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This finding underscores its potential as a lead compound for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its pharmacological applications, N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide has also been explored for its electronic properties. The quinoxaline moiety is known to impart aromaticity and conjugation, which are crucial for applications in organic electronics. A 2023 research article in *Advanced Materials* reported that this compound can be used as a building block for constructing high-performance organic semiconductors. Its ability to form stable π–π interactions makes it an ideal candidate for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).

The synthesis of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the phenoxyphenyl derivative, followed by coupling reactions to introduce the quinoxaline and carboxamide groups. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and better stereocontrol, making this compound more accessible for large-scale production.

One of the most promising aspects of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide is its tunable nature. By modifying the substituents on the phenoxyphenyl ring or altering the quinoxaline core, chemists can fine-tune its physical and chemical properties to suit specific applications. For example, introducing electron-withdrawing groups such as chlorine can enhance its electronic communication with biological targets, while bulky substituents can improve its solubility and bioavailability.

Despite its immense potential, there are still challenges associated with the development of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide into a commercial product. One major hurdle is optimizing its pharmacokinetic profile to ensure adequate absorption, distribution, metabolism, and excretion (ADME) properties. Ongoing research is focused on addressing these issues through rational drug design and formulation strategies.

In conclusion, N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique combination of structural features and functional groups makes it an attractive candidate for both therapeutic and technological applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a pivotal role in shaping the future of medicinal chemistry and materials science.

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